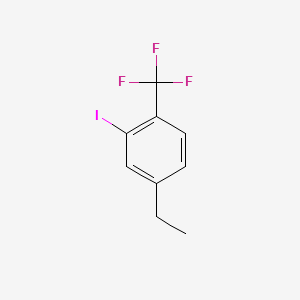![molecular formula C10H9F3O B13454248 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone CAS No. 197312-65-5](/img/structure/B13454248.png)
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone is an organic compound with the molecular formula C10H9F3O. It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoroethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone can be synthesized through various methods. One common approach involves the palladium-catalyzed trifluoroethylation of organoboronic acids. The reaction typically uses palladium acetate (Pd(OAc)2) as a catalyst, along with other reagents such as sodium iodide (NaI), potassium phosphate (K3PO4), and triphenylphosphine (PPh3). The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the additional phenyl substitution.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Contains a chlorophenoxy group, offering different chemical and biological properties.
Uniqueness: The electron-withdrawing effects of the trifluoromethyl group enhance its stability and reactivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
197312-65-5 |
|---|---|
Formule moléculaire |
C10H9F3O |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
1-[4-(2,2,2-trifluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O/c1-7(14)9-4-2-8(3-5-9)6-10(11,12)13/h2-5H,6H2,1H3 |
Clé InChI |
VZKLOWIZQFIXSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


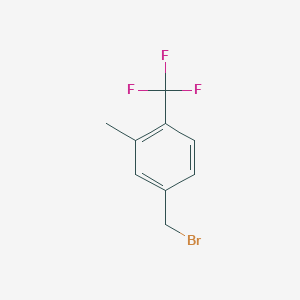
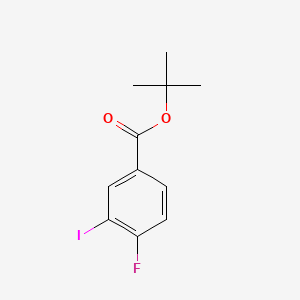
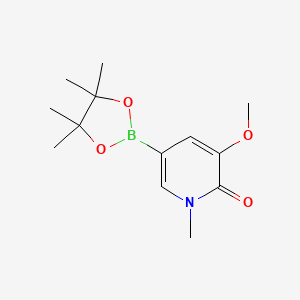
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)
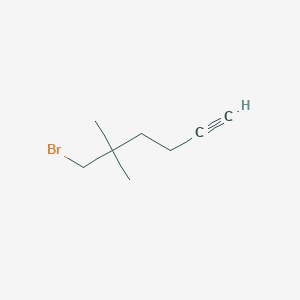
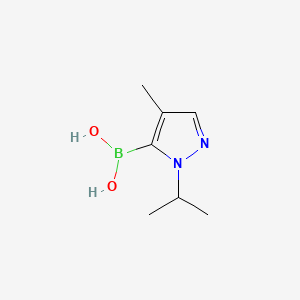
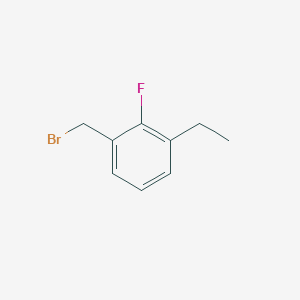
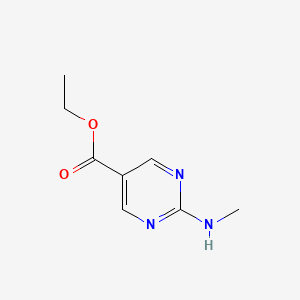
![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)

